molecular formula C27H33NO6 B1260501 (3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1260501
M. Wt: 467.6 g/mol
InChI Key: CVWJKBJRSZXDIW-IUEPNFFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one is a natural product found in Penicillium and Penicillium scabrosum with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tricyclic Phospholene Oxides : This compound has been used in the synthesis of tricyclic phospholene oxides via the McCormack cycloaddition reaction, leading to the production of novel compounds with additional heteroatoms in the ring system (Quin, Gordon, & Macdiarmid, 1982).
  • Formation of Pyrano[2,3-b]quinolines : It's involved in reactions leading to the formation of pyrano[2,3-b]quinolines, a process catalyzed by polyphosphoric acid (Sekar & Prasad, 1998).

Molecular and Crystal Structure Analysis

  • Structural Analysis of Isomers : The molecular and crystal structures of isomers of related compounds have been analyzed, revealing details about their symmetry groups and conformation (Belyakov et al., 2009).

Synthesis of Novel Heterocyclic Products

  • Formation of Dihydropyrans and Diazaspirodecane Derivatives : This compound or its analogs have been used in synthesizing various heterocyclic products like dihydropyrans and diazaspirodecane derivatives, showing versatility in chemical reactions (Georgiadis, 1986).

Biological Applications and Research

  • Antioxidant and Antitumor Activities : Some derivatives of this compound have been investigated for their antioxidant and antitumor activities, showcasing their potential in medicinal chemistry (Hassanien, Abd El-Ghani, & Elbana, 2022).
  • Use in Lubricating Grease : Its derivatives have also been evaluated as antioxidants in lubricating grease, indicating their industrial application potential (Hussein, Ismail, & El-Adly, 2016).

properties

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one

InChI

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26?,27+/m0/s1

InChI Key

CVWJKBJRSZXDIW-IUEPNFFLSA-N

Isomeric SMILES

CC1(CCC(OC1)(C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O)C

SMILES

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C

Canonical SMILES

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C

synonyms

penigequinolone A
penigequinolone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-((E)-2-(2,5,5-trimethyltetrahydro-2H-pyran-2-yl)vinyl)-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.